molecular formula C16H18BrN3O4S B2371554 methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251549-74-2

methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2371554
CAS No.: 1251549-74-2
M. Wt: 428.3
InChI Key: AJDSJNBAWYOXFZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring distinct functional groups that influence its physicochemical and biological properties. The pyrazole core is substituted at three positions:

  • Position 3: A pyrrolidin-1-ylsulfonyl moiety, contributing to hydrogen-bond acceptor capacity and modulating electronic effects.
  • Position 4: A methyl ester, affecting solubility and metabolic stability.

The synthesis likely involves sequential functionalization of the pyrazole core, including bromobenzylation, sulfonylation, and esterification. Crystallographic analysis using programs like SHELX could resolve its three-dimensional conformation, aiding in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

methyl 1-[(3-bromophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O4S/c1-24-16(21)14-11-19(10-12-5-4-6-13(17)9-12)18-15(14)25(22,23)20-7-2-3-8-20/h4-6,9,11H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSJNBAWYOXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)CC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the Bromobenzyl Group: This step might involve a nucleophilic substitution reaction where a bromobenzyl halide reacts with the pyrazole core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Ester Group Key Reference
Target Compound 3-Bromobenzyl Pyrrolidin-1-ylsulfonyl Methyl N/A
Ethyl 1-(4-Bromobenzyl)-3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate 4-Bromobenzyl 4-Butyl-1H-1,2,3-triazol-1-yl Ethyl
Ethyl 1-(Steroid-Oxy-Methoxyphenyl)-1H-pyrazole-4-carboxylate Steroid-oxy-methoxyphenyl None (unsubstituted) Ethyl

Position 1: Bromobenzyl Isomerism

  • 4-Bromobenzyl () : The para-substituted bromine could improve steric accessibility in planar molecular interactions, as seen in catalytic reactions involving copper(I) .

Position 3: Sulfonyl vs. Triazole Groups

Ester Group: Methyl vs. Ethyl

  • Methyl Ester (Target) : Likely confers lower molecular weight and higher metabolic lability compared to ethyl esters.
  • Ethyl Ester () : May enhance lipophilicity, favoring membrane permeability in biological systems.

Hypothetical Property Differences

Based on substituent trends:

  • Solubility : The target compound’s sulfonyl group may improve aqueous solubility versus the triazole analog ().
  • Bioactivity : The meta-bromobenzyl group could enhance target selectivity compared to para-substituted analogs due to altered steric/electronic profiles.
  • Metabolic Stability : The methyl ester may undergo faster hydrolysis than ethyl esters, impacting drug half-life.

Biological Activity

Methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C17H24BrN3O3S
  • Molecular Weight : 430.4 g/mol
  • CAS Number : 1428357-13-4

The structure features a pyrazole ring, which is known for its pharmacological significance, along with a bromobenzyl group and a pyrrolidinyl sulfonamide moiety, enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains and fungi. A study reported that certain pyrazole derivatives achieved up to 98% inhibition against Mycobacterium tuberculosis at low concentrations, indicating their potential as anti-tubercular agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. A compound from the same class demonstrated comparable efficacy to indomethacin in reducing carrageenan-induced edema in animal models. This suggests that modifications to the pyrazole scaffold can yield compounds with potent anti-inflammatory properties .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. For example, studies have shown that related compounds can inhibit xanthine oxidoreductase (XOR) with IC50 values in the nanomolar range, highlighting their potential for treating conditions like gout and hyperuricemia .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Substituent Effect on Activity
Bromobenzyl groupEnhances lipophilicity and binding affinity
Pyrrolidinyl sulfonamideIncreases solubility and bioavailability
Pyrazole ringCentral to antimicrobial and anti-inflammatory activity

Research indicates that the presence of electron-withdrawing groups like bromine increases the potency of these compounds by stabilizing the transition state during enzyme interactions .

Case Studies

A notable case study involved synthesizing a series of pyrazole derivatives, including this compound. These compounds were tested against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drugs. The results showed that certain derivatives exhibited over 30% inhibition compared to standard inhibitors, indicating their potential as new antimalarial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing methyl 1-(3-bromobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cycloaddition or Ring Formation : A [3+2] cycloaddition between hydrazine derivatives and alkynes to construct the pyrazole core .
  • Sulfonylation : Reaction with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group .
  • Esterification : Methanol with a strong acid catalyst (e.g., H₂SO₄) to form the methyl ester .
  • Bromobenzyl Substitution : Alkylation using 3-bromobenzyl bromide in the presence of cesium carbonate .
  • Key Considerations : Optimize reaction time, temperature (e.g., 50–80°C), and solvent polarity (THF, DMF) to improve yields .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : Flash chromatography (cyclohexane/ethyl acetate gradients) for purification .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidinylsulfonyl proton signals at δ 3.0–3.5 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ ion) .
  • Elemental Analysis : Ensure stoichiometric consistency .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Low Yields in Sulfonylation : Use excess sulfonyl chloride and monitor reaction progress via TLC .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of 3-bromobenzyl bromide) .
  • Purification Difficulties : Employ gradient elution in chromatography or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement .
  • Key Parameters : Analyze bond angles (e.g., N–S–O in sulfonyl group) and torsion angles (e.g., bromobenzyl orientation) to confirm conformation .
  • Case Study : Compare experimental data with DFT calculations to validate electronic effects of the bromine substituent .

Q. What experimental designs can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., proteases or kinases) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with the sulfonyl group and pyrazole core .
  • Site-Directed Mutagenesis : Identify critical residues in the enzyme active site via alanine scanning .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with:
  • Alternative Halogens : Replace 3-bromobenzyl with 3-chlorobenzyl to assess halogen bonding .
  • Sulfonyl Group Variations : Substitute pyrrolidinylsulfonyl with piperidinylsulfonyl to study steric effects .
  • Biological Testing : Compare IC₅₀ values in enzyme inhibition assays to establish trends .

Q. How can researchers address contradictory data in reaction yields reported across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch) .
  • Advanced Analytics : Use LC-MS to detect trace impurities or side products affecting yield calculations .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature > reagent ratio) .

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